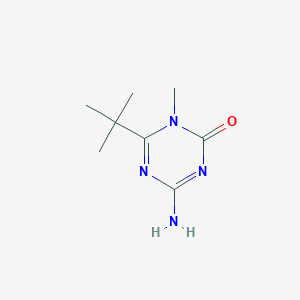
4-Amino-6-(tert-butyl)-1-methyl-1,2-dihydro-1,3,5-triazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-(tert-butyl)-1-methyl-1,2-dihydro-1,3,5-triazin-2-one is a compound belonging to the 1,2,4-triazine family, which is a class of heterocyclic compounds featuring a ring with three nitrogen atoms and three carbon atoms. Compounds in this family exhibit diverse chemical properties and reactivities due to the versatile nature of the triazine ring.
Synthesis Analysis
The synthesis of triazine derivatives often involves reactions of amino triazines with various electrophiles or nucleophiles. A representative process might involve the reaction of aminotriazine with carbon disulfide in a water/pyridine mixture to obtain benzylmercapto derivatives, indicating the flexibility of triazine chemistry in functional group modifications (Hwang et al., 2006).
Molecular Structure Analysis
Triazine derivatives crystallize in various space groups, with extensive intermolecular hydrogen bonding and π-π stacking interactions stabilizing the structure. This highlights the importance of non-covalent interactions in determining the solid-state structure of these compounds (Hwang et al., 2006).
Chemical Reactions and Properties
Reactivity studies of triazine derivatives have shown that they can undergo nucleophilic substitution reactions, indicating a versatile reactivity profile. These reactions allow for further functionalization of the triazine core, demonstrating its utility in organic synthesis (Mironovich & Shcherbinin, 2014).
Physical Properties Analysis
Triazine compounds typically exhibit crystalline structures with defined melting points, indicating solid-state stability. The physical properties, such as density and melting points, can be determined through X-ray crystallography and thermal analysis (Hwang et al., 2006).
Aplicaciones Científicas De Investigación
Reactivity and Derivative Formation
- Research on derivatives of 1,2,4-triazines, including 4-Amino-6-(tert-butyl)-1-methyl-1,2-dihydro-1,3,5-triazin-2-one, has shown their utility as biologically active compounds. They have been used to synthesize various amides and crystalline substances, which have potential pharmacological applications. This is evidenced by the synthesis and reactivity studies of compounds like 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one (Mironovich & Shcherbinin, 2014).
Antimicrobial and Larvicidal Activities
- Novel derivatives of 1,2,4-triazines have shown promising results in antimicrobial and larvicidal activities. This includes the potential for controlling mosquito populations and inhibiting bacterial growth, which is crucial in managing diseases and infections. Studies on compounds like 3-tert-butyl-7-benzyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones highlight these applications (Kumara et al., 2015).
Synthesis and Structural Analysis
- The synthesis of triazine derivatives has been explored for developing new molecules with potential biological activities. For instance, the one-pot synthesis method for triazines indicates the ease and versatility of creating structural analogs, potentially useful in medical and agricultural applications (Linder, Schnürch, & Mihovilovic, 2018).
Photokinetic and Environmental Studies
- The photokinetic properties of certain 1,2,4-triazine derivatives, including those related to 4-Amino-6-(tert-butyl)-1-methyl-1,2,4-triazin-2-one, have been studied. These studies are important for understanding the environmental behavior and degradation processes of such compounds (Bartl, Parlar, & Korte, 1976).
Application in Cell Differentiation and Antiproliferative Activity
- Triazine derivatives are investigated for their role in affecting cell differentiation, which has implications in cancer research and treatment. The synthesis of such compounds aims to explore their potential in inhibiting cell proliferation and promoting desirable cellular changes (Hranjec, Pavlović, & Karminski-Zamola, 2012).
Mecanismo De Acción
Target of Action
The primary target of 4-Amino-6-(tert-butyl)-1-methyl-1,2-dihydro-1,3,5-triazin-2-one, also known as Metribuzin, is the photosystem II in plants . This system plays a crucial role in the process of photosynthesis, which is essential for the growth and survival of plants.
Mode of Action
Metribuzin acts by inhibiting photosynthesis by disrupting photosystem II . This disruption prevents the plant from converting light energy into chemical energy, leading to the cessation of essential metabolic processes and eventually causing the death of the plant.
Biochemical Pathways
The affected biochemical pathway is the photosynthetic electron transport chain in photosystem II . The inhibition of this pathway disrupts the plant’s ability to produce ATP and NADPH, two molecules vital for photosynthesis and other metabolic processes. The downstream effects include a decrease in carbohydrate production and an overall disruption of the plant’s metabolism.
Pharmacokinetics
It is known that metribuzin is rapidly absorbed and translocated in plants . The compound’s bioavailability is influenced by its absorption rate and its ability to reach its target site in the plant.
Result of Action
The result of Metribuzin’s action is the death of the plant . By inhibiting photosynthesis, the plant is unable to produce the energy it needs to survive. This leads to a cessation of growth, yellowing of the leaves, and eventually, plant death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Metribuzin. For example, the compound’s efficacy can be affected by the plant’s growth stage, with younger plants being more susceptible . Soil type and environmental conditions, such as temperature and rainfall, can also impact the persistence and movement of Metribuzin in the environment . Additionally, Metribuzin has been found to contaminate groundwater , indicating its potential to move through soil and enter water systems.
Propiedades
IUPAC Name |
4-amino-6-tert-butyl-1-methyl-1,3,5-triazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-8(2,3)5-10-6(9)11-7(13)12(5)4/h1-4H3,(H2,9,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLLEGOOZBYGMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NC(=O)N1C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351011 |
Source


|
| Record name | 4-Amino-6-tert-butyl-1-methyl-1,3,5-triazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175204-73-6 |
Source


|
| Record name | 4-Amino-6-tert-butyl-1-methyl-1,3,5-triazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

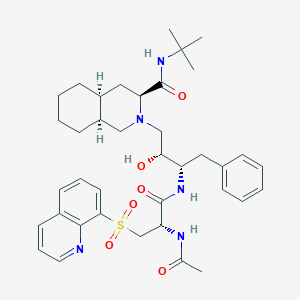

![1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl-(9CI)](/img/structure/B71207.png)
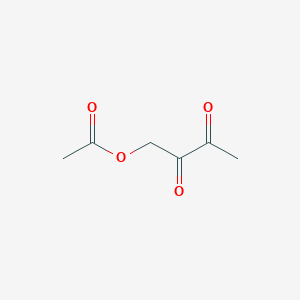


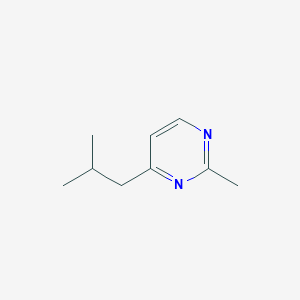
![(2S)-5-oxo-1-[(2E)-penta-2,4-dienyl]pyrrolidine-2-carbaldehyde](/img/structure/B71215.png)

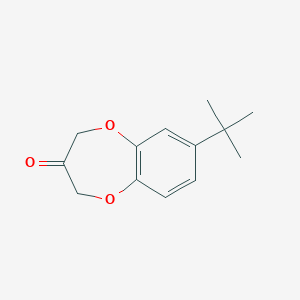
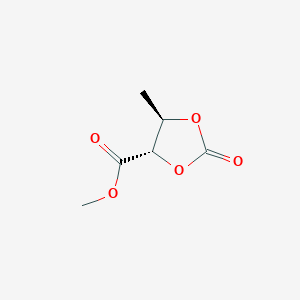
![Furo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B71229.png)

![6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B71232.png)